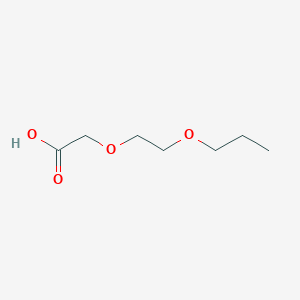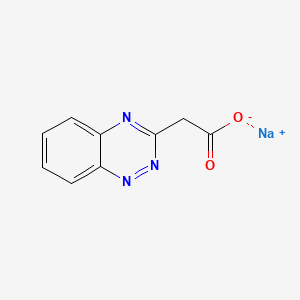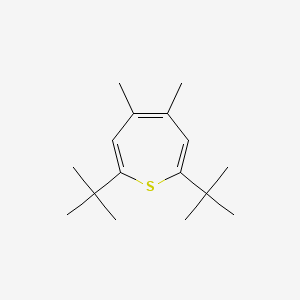
6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of ethynyl groups attached to the benzothiazole and phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of Ethynyl Groups: The ethynyl groups can be introduced via Sonogashira coupling reactions, where the benzothiazole core is reacted with ethynyl-substituted aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzothiazoles.
Substitution: Formation of halogenated or aminated benzothiazoles.
Scientific Research Applications
6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its ethynyl and benzothiazole moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Lacks the ethynyl groups, resulting in different chemical properties and reactivity.
6-Methyl-2-(4-methylphenyl)-1,3-benzothiazole: Contains methyl groups instead of ethynyl groups, affecting its biological activity and applications.
Properties
CAS No. |
84033-13-6 |
|---|---|
Molecular Formula |
C17H9NS |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
6-ethynyl-2-(4-ethynylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H9NS/c1-3-12-5-8-14(9-6-12)17-18-15-10-7-13(4-2)11-16(15)19-17/h1-2,5-11H |
InChI Key |
WXBXVEGQJYBUAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)




![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)




